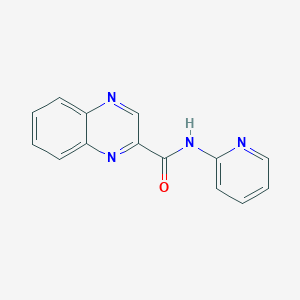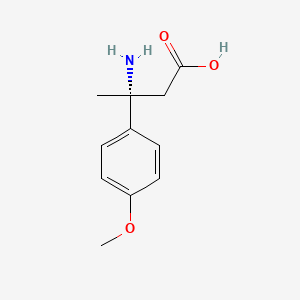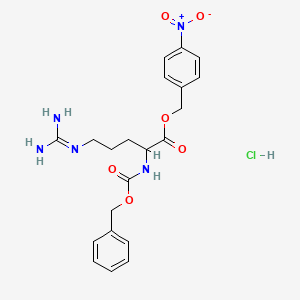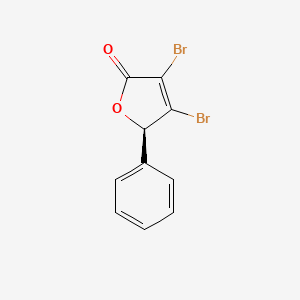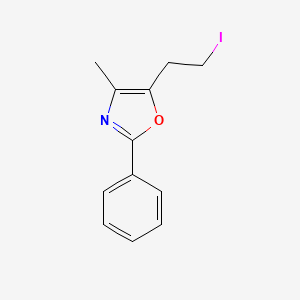
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that contains an oxazole ring substituted with an iodoethyl group, a methyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodoethylamine with 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Formation of azidoethyl or cyanoethyl derivatives.
Oxidation Products: Formation of oxazole derivatives with higher oxidation states.
Reduction Products: Formation of reduced oxazole derivatives.
科学的研究の応用
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用機序
The mechanism of action of 5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodoethyl group, facilitating its reaction with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-(2-Iodoethyl)benzene: Similar in structure but lacks the oxazole ring.
4-(2-Iodoethyl)-2-methyl-1,3-oxazole: Similar but with different substitution patterns on the oxazole ring.
5-(2-Bromoethyl)-4-methyl-2-phenyl-1,3-oxazole: Similar but with a bromoethyl group instead of an iodoethyl group.
Uniqueness
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole is unique due to the combination of its iodoethyl group and oxazole ring, which imparts distinct reactivity and potential applications. The presence of the iodine atom enhances its electrophilic nature, making it a valuable intermediate in various synthetic transformations.
特性
分子式 |
C12H12INO |
|---|---|
分子量 |
313.13 g/mol |
IUPAC名 |
5-(2-iodoethyl)-4-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H12INO/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChIキー |
PNOXCWNDGFETKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)CCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


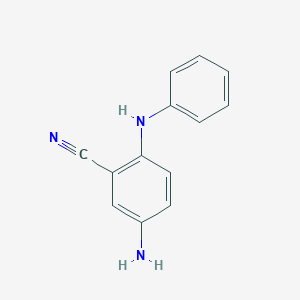
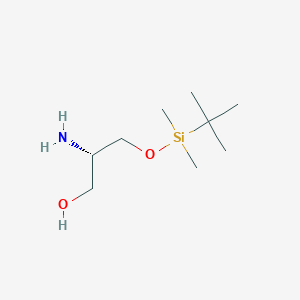
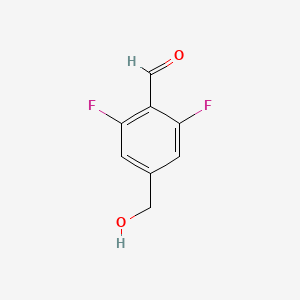

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
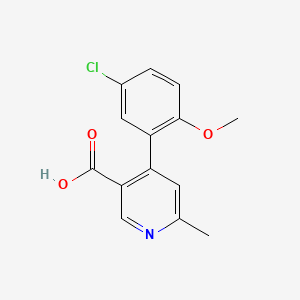
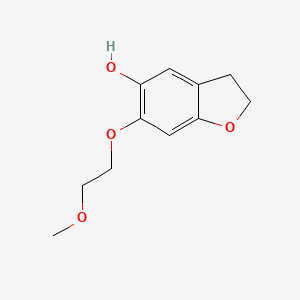
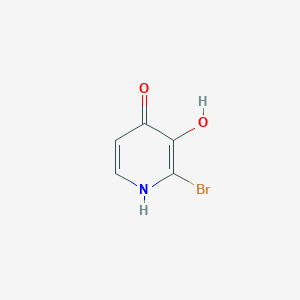
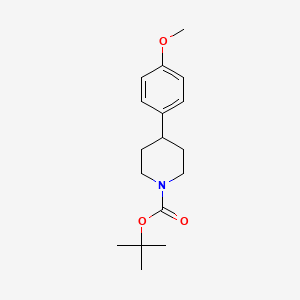
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
